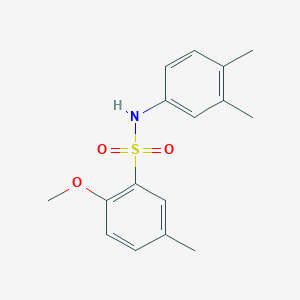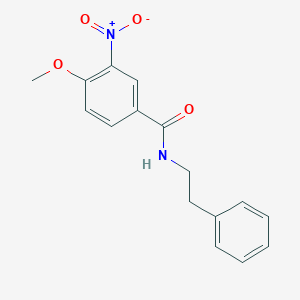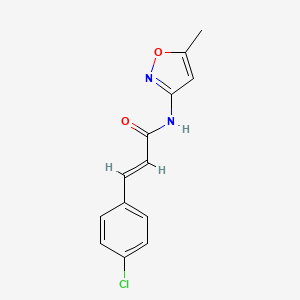
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized by several methods and has been found to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it may act by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX enzymes, the modulation of the immune system, and the induction of apoptosis in cancer cells. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments is its ability to selectively target specific enzymes and pathways, making it a useful tool for studying various biological processes. However, N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's limited solubility in water and low bioavailability may pose challenges in its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, including its potential use in drug development for various diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea and its effects on various biological pathways. The development of more efficient synthesis methods and modifications of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's chemical structure may also lead to the discovery of new compounds with enhanced therapeutic potential.
Synthesemethoden
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized by several methods, including the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinemethanamine in the presence of a base. Another method involves the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. Both methods result in the formation of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, which is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied extensively for its potential applications in various fields, including medicinal chemistry, biology, and agriculture. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for drug development. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been studied for its role in modulating the immune system and its potential use in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)12-5-4-7-13(9-12)18-15(20)17-10-14-6-2-3-8-16-14/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZGCZPZFWLIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)
![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)


![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)